molecular formula C14H10ClFN4 B5039500 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole

2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole

Cat. No. B5039500
M. Wt: 288.71 g/mol
InChI Key: CQNSQUZCPUNJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole is a chemical compound that belongs to the family of tetrazoles. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and chemical biology.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to cell death.
Biochemical and Physiological Effects:
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, it has been found to improve insulin sensitivity and glucose uptake in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole in lab experiments is its potent biological activity. It exhibits significant anticancer, antimicrobial, and antifungal activities at low concentrations, making it a valuable tool for drug discovery and development. However, one of the limitations of using the compound is its potential toxicity. It has been found to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole. One of the areas of interest is its use as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action and optimize the structure of the compound for improved efficacy and reduced toxicity. Another area of interest is its use as a potential antimicrobial and antifungal agent. Further studies are needed to evaluate its activity against a broader range of microorganisms and to optimize its structure for improved selectivity and potency. In addition, the compound has potential applications in material science and chemical biology, and further studies are needed to explore these areas.

Synthesis Methods

The synthesis of 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole involves the reaction of 4-chlorobenzyl chloride and 4-fluorophenylhydrazine with sodium azide in the presence of triethylamine. The reaction takes place in anhydrous acetonitrile at room temperature, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer, antimicrobial, and antifungal activities. It has also been investigated for its potential use in the treatment of cardiovascular diseases, Alzheimer's disease, and diabetes. In addition, 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has been used as a building block in the synthesis of various bioactive compounds.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4/c15-12-5-1-10(2-6-12)9-20-18-14(17-19-20)11-3-7-13(16)8-4-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNSQUZCPUNJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.